molecular formula C14H8F3N3O B11409163 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B11409163
M. Wt: 291.23 g/mol
InChI Key: KXSKYMLKWJNUOO-UHFFFAOYSA-N
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Description

2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}benzene
  • 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene

Comparison: Compared to its analogs, 2-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine exhibits unique properties due to the presence of the pyridine ring. This ring enhances its ability to participate in coordination chemistry and increases its potential as a ligand in metal-catalyzed reactions. Additionally, the trifluoromethyl group imparts greater stability and lipophilicity compared to other substituents .

Properties

Molecular Formula

C14H8F3N3O

Molecular Weight

291.23 g/mol

IUPAC Name

5-pyridin-2-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H8F3N3O/c15-14(16,17)10-6-4-9(5-7-10)12-19-13(21-20-12)11-3-1-2-8-18-11/h1-8H

InChI Key

KXSKYMLKWJNUOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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